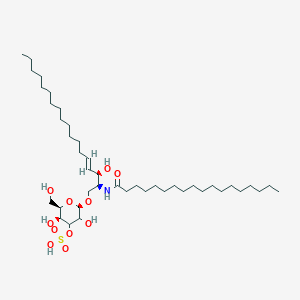
C18 Sulfatide
Übersicht
Beschreibung
C18 Sulfatide, a glycosphingolipid with a specific 18 carbon fatty acid chain, is a significant component in mammalian tissues, particularly in the nervous system and beta cells of the pancreas. It plays a crucial role in various biological processes, including insulin secretion, immune system function, and the development of certain diseases like metachromatic leukodystrophy (MLD) and diabetes . The presence of sulfatide in beta cells is essential for preserving insulin crystals and facilitating insulin monomerization, which is critical for proper insulin function .
Synthesis Analysis
Sulfatide synthesis involves two key enzymes: ceramide galactosyltransferase, which adds a galactose moiety to ceramide, and cerebroside sulfotransferase, which subsequently sulfates the galactose residue to form sulfatide . The synthesis can be inhibited by compounds like chloroquine and fumonisine B1, leading to a reduction in insulin granule formation, indicating the importance of sulfatide in insulin processing .
Molecular Structure Analysis
The molecular structure of sulfatide includes a long-chain base, an amide-linked fatty acid, and a terminal sulfated galactose. This structure allows sulfatide to interact with other molecules, such as insulin, where it binds to specific domains and stabilizes insulin hexamers, as well as facilitates their conversion to active monomers . The C18 isoform of sulfatide has been identified as particularly informative for the diagnosis of MLD, with its concentration in plasma serving as a diagnostic marker .
Chemical Reactions Analysis
Sulfatide can undergo various chemical reactions, including the formation of stable radicals. For example, the anionic carbon sulfides C6S10(2-) and C12S16(2-) can form radicals through the scission of an S-S bond, as observed in the equilibrium between C12S16(2-) and the radical C6S8(-*) . These reactions are significant in understanding the redox properties of sulfatide and its derivatives.
Physical and Chemical
Wissenschaftliche Forschungsanwendungen
Application in Metachromatic Leukodystrophy (MLD) Diagnosis and Monitoring
C18 Sulfatide has been identified as a key biomarker in the diagnosis and monitoring of Metachromatic Leukodystrophy (MLD), a neurodegenerative disease. Using mass spectrometry, researchers found that the C18 isoform of sulfatide was significantly elevated in MLD patients' body fluids, making it a useful tool for diagnostic purposes. The method also showed potential for newborn screening, as elevated C18 sulfatide levels were detected in MLD patients from birth (Saville et al., 2017).
Role in Multiple Sclerosis (MS)
C18 Sulfatide levels in the plasma of relapsing-remitting MS patients were found to correlate positively with the Expanded Disability Status Scale. This indicates that C18 sulfatide could be a potential biomarker for MS, aiding in understanding the disease's progression and possibly influencing future therapeutic approaches (Moyano et al., 2013).
Impact on Oligodendrocyte Maturation and Myelination
Research on oligodendrocytes, the myelin-forming cells in the central nervous system, revealed that various sulfatide species, including C18, play a role in the regulation of oligodendrocyte maturation and myelin formation. This highlights the potential importance of sulfatide isoforms in neurodevelopmental processes and neurological disorders (Hirahara et al., 2017).
Distribution in Central Nervous System (CNS) Lipid Rafts
A study on the distribution of various sulfatide species, including C18, in CNS lipid rafts showed that these molecules are more abundant in raft membranes. This could have implications for understanding the role of sulfatides in brain development and function (Moyano et al., 2014).
Involvement in Diabetes
C18 Sulfatide has been associated with beta cell function and type 1 and type 2 diabetes. Studies suggest that sulfatide is involved in insulin processing and secretion, and its expression may be altered in diabetes, indicating a potential therapeutic target or diagnostic marker (Buschard et al., 2005).
Modulation of Immune Responses
Sulfatides, including C18, have been shown to modulate immune responses. They influence indoleamine 2,3-dioxygenase in antigen-presenting cells, demonstrating that specific sulfatide isoforms can affect immune regulation in a structurally dependent manner (Altomare et al., 2011).
Zukünftige Richtungen
There are major challenges that hopefully will be resolved through future research efforts such as how sulfatide signals, identification of external cues that direct either sulfatide synthesis or turnover, the contribution of circulating sulfatide in body fluids under different metabolic states and the impact on lipid rafts .
Eigenschaften
IUPAC Name |
[(2R,3S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO11S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42/h29,31,35-37,39-42,44-45,47-48H,3-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51)/b31-29+/t35-,36+,37+,39-,40?,41?,42+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQZXRPXBDJABR-XMDONHODSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-O-Sulfogalactosylceramide (d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
C18 Sulfatide | |
CAS RN |
244215-65-4 | |
| Record name | 3-O-Sulfogalactosylceramide (d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)
![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)
![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)
![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)
![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)


![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)



